molecular formula C12H11BrF2 B14172268 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene CAS No. 922166-21-0

1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene

Cat. No.: B14172268
CAS No.: 922166-21-0
M. Wt: 273.12 g/mol
InChI Key: HNFVWNIWPIQQSA-UHFFFAOYSA-N
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Description

1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, two fluorine atoms, and a cyclopent-3-en-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene typically involves the following steps:

    Fluorination: The fluorine atoms can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Cyclopent-3-en-1-ylmethyl Group Addition: The cyclopent-3-en-1-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using cyclopent-3-en-1-ylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Formation of phenols, ethers, or amines.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The bromine and fluorine atoms can participate in various chemical transformations, influencing the reactivity and stability of the compound. The cyclopent-3-en-1-ylmethyl group may also contribute to the compound’s overall chemical behavior by providing steric and electronic effects.

Comparison with Similar Compounds

  • 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-4-fluorobenzene
  • 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3-fluorobenzene
  • 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-difluorobenzene

Comparison: 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene is unique due to the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring

Properties

CAS No.

922166-21-0

Molecular Formula

C12H11BrF2

Molecular Weight

273.12 g/mol

IUPAC Name

1-bromo-2-(cyclopent-3-en-1-ylmethyl)-3,4-difluorobenzene

InChI

InChI=1S/C12H11BrF2/c13-10-5-6-11(14)12(15)9(10)7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2

InChI Key

HNFVWNIWPIQQSA-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CC2=C(C=CC(=C2F)F)Br

Origin of Product

United States

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